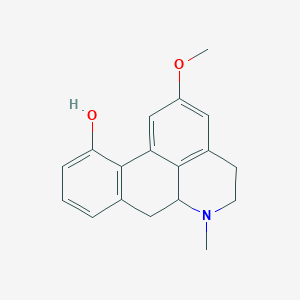

2-Methoxy-11-hydroxyaporphine

描述

Structure

3D Structure

属性

分子式 |

C18H19NO2 |

|---|---|

分子量 |

281.3 g/mol |

IUPAC 名称 |

2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol |

InChI |

InChI=1S/C18H19NO2/c1-19-7-6-12-8-13(21-2)10-14-17(12)15(19)9-11-4-3-5-16(20)18(11)14/h3-5,8,10,15,20H,6-7,9H2,1-2H3 |

InChI 键 |

UGNGRDRWDHJJJI-UHFFFAOYSA-N |

规范 SMILES |

CN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=CC=C4)O |

产品来源 |

United States |

Synthetic Strategies and Methodologies for 2 Methoxy 11 Hydroxyaporphine and Its Analogs

Retrosynthetic Analysis of 2-Methoxy-11-hydroxyaporphine

Retrosynthetic analysis of this compound reveals several strategic bond disconnections for its total synthesis. The core aporphine (B1220529) skeleton can be conceptually disassembled to simplify the synthetic route. A primary one-bond disconnection strategy targets the bond forming the C-ring, typically leading back to a 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) intermediate. nih.gov This approach is advantageous as it utilizes well-established isoquinoline (B145761) synthesis methods.

Alternatively, a two-bond disconnection of the C-ring can be envisioned, often involving a [4+2] cycloaddition reaction to form the aporphine core. nih.govlookchem.com This strategy can offer a convergent and efficient route to the tetracyclic system. lookchem.com The specific substitution pattern of this compound, with methoxy (B1213986) and hydroxy groups on different aromatic rings, requires careful consideration of protecting group strategies throughout the synthesis to ensure regioselectivity.

Total Synthesis Approaches to the Aporphine Core

The construction of the aporphine core is the cornerstone of any total synthesis of these alkaloids. Various methodologies have been developed, primarily focusing on the formation of the C-ring.

C-Ring Formation via One-Bond Disconnections

The formation of the C-ring through a single bond disconnection is a common and versatile strategy in aporphine synthesis. nih.gov This typically involves an intramolecular cyclization of a suitably substituted 1-benzyl-1,2,3,4-tetrahydroisoquinoline precursor.

Transition metal-catalyzed reactions have proven to be powerful tools for the construction of the aporphine framework. nih.gov Palladium-catalyzed intramolecular C-H arylation is a notable example, offering a direct and efficient method for forming the biaryl bond of the C-ring. nih.govnih.gov For instance, the synthesis of aporphine alkaloids has been achieved through the palladium-catalyzed arylation of 1-benzyltetrahydroisoquinolines. nih.gov This approach often provides good yields and can be adapted for the synthesis of a variety of aporphine analogs. nih.gov Other metal-catalyzed methods, such as those employing platinum, gold, gallium, or indium chlorides, have also been utilized for the cycloisomerization of biphenyl (B1667301) derivatives containing an alkyne unit to form the phenanthrene (B1679779) core, a key structural component of aporphines. nih.gov The Pschorr cyclization, a classic method for phenanthrene synthesis, often utilizes copper catalysis to decompose a diazonium salt, leading to intramolecular aryl-aryl bond formation. tandfonline.comresearchgate.net

Photochemical reactions provide an alternative and often efficient pathway to the aporphine core. nih.gov The photocyclization of stilbene-type precursors or 1-benzylidene-N-ethoxycarbonyltetrahydroisoquinoline derivatives has been successfully employed. tandfonline.com This method involves the irradiation of the precursor, leading to an intramolecular cyclization to form the tetracyclic aporphine skeleton. For example, the synthesis of aporphines like (±)-thaliporphine, (±)-N-methyllaurotetanine, and (±)-isoboldine has been accomplished using photochemical cyclization as the key step. tandfonline.com Oxidative photochemical synthesis of corresponding carbinols has also been reported to produce aporphines in good yields. researchgate.net A novel and efficient synthesis of aporphines has been developed via oxidative photocyclisation of 1-(α-hydroxy-2-iodobenzyl)-7-hydroxyisoquinolines. rsc.org

The Pictet-Spengler reaction is a fundamental transformation in the synthesis of isoquinoline alkaloids. sioc-journal.cnresearchgate.nettandfonline.com While traditionally used for the formation of the tetrahydroisoquinoline ring system, modifications of this reaction can be applied to construct the aporphine core. sioc-journal.cntdl.org For example, a synthetic strategy for an 8-phenoxy aporphine utilized a Pictet-Spengler cyclization as one of the key transformations. tdl.org This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization. acs.org Catalytic asymmetric versions of the Pictet-Spengler reaction have been developed, allowing for the enantioselective synthesis of tetrahydroisoquinoline intermediates, which are crucial for the synthesis of chiral aporphine alkaloids. acs.org

Direct Arylation Techniques

Direct arylation has emerged as a powerful and efficient method for the construction of the biaryl linkage that forms the C-ring of the aporphine core. This strategy avoids the need for pre-functionalized starting materials, such as organometallic reagents, making it a more atom-economical approach.

The key step in this approach is a palladium-catalyzed intramolecular C-H arylation of a 1-benzyl-1,2,3,4-tetrahydroisoquinoline precursor. rsc.org This reaction directly forges the bond between the aromatic rings of the benzyl (B1604629) and isoquinoline moieties. Studies have shown that these reactions can proceed with high efficiency, generating the aporphine skeleton in yields up to 99% using 3 to 5 mol% of a palladium catalyst. rsc.org Microwave-assisted direct arylation has also been reported as a method to accelerate these reactions, demonstrating its utility in rapidly synthesizing aporphine and related structures like C-homoaporphines. nih.gov The choice of ligand is crucial; for instance, tricyclohexylphosphine (B42057) tetrafluoroborate (B81430) has been effective in suppressing side reactions like debromination. nih.gov

This methodology offers a versatile route to a range of aporphine alkaloids with different substitution patterns. acs.org For example, a palladium-catalyzed ortho-arylation was a key step in the synthesis of C7-oxygenated aporphine alkaloids. acs.org

Table 1: Examples of Direct Arylation for Aporphine Synthesis

| Catalyst | Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | P(Cy)₃·HBF₄ | Cs₂CO₃ | Dioxane | Up to 99% | rsc.org |

| Pd(OAc)₂ | SPhos | K₂CO₃ | DMA | Good | acs.org |

C-Ring Formation via Two-Bond Disconnections

An alternative retrosynthetic analysis involves disconnecting two bonds in the C-ring, leading to strategies that form the ring in a single, often concerted, step.

The [4+2] cycloaddition, or Diels-Alder reaction, is a prominent strategy for constructing the aporphine C-ring based on a two-bond disconnection. nih.govresearchgate.net This approach typically involves the reaction of an isoquinoline derivative, acting as the diene, with a suitable dienophile, often an aryne (benzyne).

The generation of benzyne (B1209423) in situ from precursors like silylaryl triflates, promoted by a fluoride (B91410) source such as cesium fluoride (CsF), is a common method. acs.orglookchem.com The subsequent cycloaddition with an isoquinoline derivative can form the aporphine core in good yields. acs.org This reaction is often followed by hydrogen migrations to yield the final aromatic system. lookchem.com This benzyne chemistry has been successfully applied to the total synthesis of several aporphine alkaloids, including (±)-apomorphine, where the aporphine core was obtained regioselectively in 75% isolated yield. thieme-connect.comunifesp.br The regioselectivity of the cycloaddition can be influenced by the electronic nature of the reactants, with a polar mechanism often proposed. thieme-connect.com

Table 2: [4+2] Cycloaddition for Aporphine Core Synthesis

| Isoquinoline Reactant | Aryne Precursor | Promoter | Key Transformation | Yield | Reference |

|---|---|---|---|---|---|

| Isoquinoline Derivative | Silylaryl triflate | CsF | [4+2] cycloaddition followed by H-migration | Good | acs.orglookchem.com |

6π-Azaelectrocyclization Approaches

Electrocyclization reactions provide another elegant route to the isoquinoline and, by extension, the aporphine core. Specifically, the 6π-azaelectrocyclization of azatrienes is a powerful tool for constructing nitrogen-containing heterocyclic systems. rsc.org

In this approach, a suitably substituted acyclic precursor containing a 1-azatriene system undergoes a thermally or photochemically induced cyclization to form a dihydropyridine (B1217469) ring, which can then be aromatized to the corresponding pyridine (B92270) or isoquinoline moiety. The synthesis of isoquinolines via this method often involves the preparation of intermediates such as oximes or hydrazones from carbonyl compounds. researchgate.net For instance, a microwave-assisted 6π-azaelectrocyclization of a methoximated carbonyl compound served as the final step in the total synthesis of a substituted isoquinoline. researchgate.net While not yet a mainstream approach for aporphine synthesis itself, its application in constructing the foundational isoquinoline ring highlights its potential for future synthetic designs of complex alkaloids. acs.orgrsc.org

Semisynthetic Routes to this compound

Semisynthesis, starting from structurally related and readily available natural products, is a highly practical and widely used approach for obtaining specific aporphine alkaloids. The opium alkaloids thebaine and oripavine are common starting materials.

Thebaine is a key starting material for the semisynthesis of various aporphine derivatives. semanticscholar.orgtaylorandfrancis.com The conversion of thebaine to an aporphine core involves a characteristic acid-catalyzed rearrangement.

Specifically, the treatment of thebaine with a strong, non-nucleophilic acid like methanesulfonic acid induces a dienone-phenol rearrangement. semanticscholar.org This reaction proceeds through a proposed methoxonium ion intermediate. semanticscholar.org In the absence of other nucleophiles, this rearrangement yields 2,10-dimethoxy-11-hydroxyaporphine (morphothebaine). semanticscholar.org By introducing other nucleophiles during the rearrangement, various 2-substituted aporphines can be synthesized. For example, conducting the reaction in the presence of an alcohol or thiol can lead to the corresponding 2-alkoxy- or 2-alkylthio-aporphines. semanticscholar.org This method provides a direct route to analogs of this compound.

Table 3: Semisynthesis from Thebaine

| Starting Material | Reagent | Product | Key Transformation | Reference |

|---|---|---|---|---|

| Thebaine | Methanesulfonic Acid | 2,10-Dimethoxy-11-hydroxyaporphine | Acid-catalyzed rearrangement | semanticscholar.org |

Oripavine, the 3-O-demethylated analog of thebaine, is another crucial precursor in alkaloid chemistry. scirp.orgwikipedia.org It is a major alkaloid in certain poppy strains, such as Papaver orientale and specially developed Papaver somniferum varieties. scirp.orgmdpi.com

The synthetic route from oripavine to this compound and its analogs typically involves an initial O-methylation step to convert oripavine into thebaine. scirp.orgebi.ac.uk O-methylation with an agent like diazomethane (B1218177) can achieve this transformation. scirp.org Once thebaine is formed, it can be subjected to the same acid-catalyzed rearrangement described in the previous section to furnish the target aporphine structure. semanticscholar.org Therefore, oripavine serves as a versatile starting point, as it can be readily converted to thebaine, which is a direct precursor to the aporphine skeleton via the dienone-phenol rearrangement. service.gov.uk

Synthesis of this compound Derivatives

The modification of the this compound scaffold has been extensively explored to develop new analogs with improved properties. These modifications primarily focus on the nitrogen atom, the 11-hydroxy group, and various positions on the aporphine skeleton.

N-alkylation of the noraporphine precursor is a common strategy to introduce various alkyl groups at the nitrogen atom. This modification has been shown to significantly influence the pharmacological profile of the resulting compounds. researchgate.net

A general method for N-alkylation involves the reaction of the secondary amine of the noraporphine with an appropriate alkyl halide (e.g., propyl iodide) under basic conditions. acs.org Another approach is reductive amination, which involves reacting the noraporphine with an aldehyde or ketone in the presence of a reducing agent. nih.gov For instance, N-alkylation of 3-deoxynormorphine with 1-bromo-3-fluoropropane (B1205824) can be achieved, followed by an acid-catalyzed rearrangement to yield the N-substituted aporphine. google.com

The choice of the N-alkyl substituent has a profound impact on the resulting compound's receptor binding affinities. For example, in a series of R(-)-2-methoxy-11-hydroxy-N-alkylnoraporphines, the N-propyl derivative displayed high affinity for D2 dopamine (B1211576) receptors. researchgate.net In contrast, the N-methyl analog showed higher affinity for D1 receptors, highlighting the role of the N-alkyl group in determining receptor selectivity. researchgate.netacs.org

Table 1: Examples of N-Alkylation Reactions for this compound Analogs

| Starting Material | Alkylating/Acylating Agent | Product | Reference |

| MCL-509 Amine (6) | Propyl iodide | MCL-509 Propyl (7) | acs.org |

| 3-Deoxynormorphine (4) | 1-bromo-3-fluoropropane | 11-hydroxy-N-(3-fluoropropyl)aporphine (6) | google.com |

| Noraporphine Precursor | Bromoacetaldehyde diethyl acetal | N-alkylated aporphine | researchgate.net |

This table is for illustrative purposes and does not represent an exhaustive list of all possible N-alkylation reactions.

Esterification of the 11-hydroxy group is another key strategy to create prodrugs or to modify the pharmacokinetic properties of this compound. researchgate.net This chemical modification involves the reaction of the hydroxyl group with a carboxylic acid or its derivative, such as an acid anhydride (B1165640) or acid chloride, often in the presence of an acid catalyst. byjus.comyoutube.com

The synthesis of various esters of R(-)-N-alkyl-11-hydroxy-2-methoxynoraporphines has been reported. researchgate.net For example, the valerate (B167501) ester of 2-methoxy-substituted norapomorphine (B1212033), known as MCL-523, was developed as a potential orally available treatment. acs.org The esterification can lead to compounds with prolonged behavioral effects, as seen with R(-)-2-methoxy-11-acetyloxy-N-n-propylnoraporphine. researchgate.net

Table 2: Examples of Esterification at the 11-Hydroxy Position

| Starting Alcohol | Acylating Agent | Ester Product | Reference |

| R(-)-N-alkyl-11-hydroxy-2-methoxynoraporphine | Acetic Anhydride | R(-)-2-methoxy-11-acetyloxy-N-n-propylnoraporphine | researchgate.net |

| 2-methoxy-substituted norapomorphine (MCL-509) | Valeric Anhydride | MCL-523 (valerate ester) | acs.org |

| (R)-(-)-N-n-Propylnoraporphine | Carboxylic acids | N-Propylnoraporphin-11-O-yl carboxylic esters | idrblab.net |

This table provides examples and is not a comprehensive list of all esterification reactions.

Introducing substituents, particularly halogens, onto the aporphine skeleton is a synthetic strategy employed to modulate receptor affinity and selectivity. uchile.cl Halogenation can be achieved using reagents like N-halosuccinimides (NXS, where X = Cl, Br, or I) in trifluoroacetic acid. uchile.cl The position of halogenation can be controlled by the reaction conditions and the stoichiometry of the halogenating agent. For instance, using one equivalent of NXS typically leads to substitution at the 3-position, while an excess can result in dihalogenation at the 3- and 8-positions. uchile.cl

Studies on related aporphine alkaloids like predicentrine have shown that halogenation at the C-3 position can significantly increase affinity for D1-like dopamine receptors. uchile.cl Similarly, bromination of crebanine (B1669604), another aporphine alkaloid, has been shown to yield derivatives with antiarrhythmic activity. nih.gov

Beyond halogenation, other substitutions have also been explored. For instance, O-demethylation of methoxy groups on the aporphine ring can be achieved using Lewis acids like BCl₃ or AlBr₃. nih.gov

Table 3: Examples of Halogenation and Other Substitutions

| Aporphine Alkaloid | Reagent | Product | Reference |

| Predicentrine | N-chlorosuccinimide (1 equiv) | 3-Chloropredicentrine | uchile.cl |

| Predicentrine | N-bromosuccinimide (excess) | 3,8-Dibromopredicentrine | uchile.cl |

| Crebanine | Bromine | 3-Bromocrebanine, 10,11-Dibromocrebanine | nih.gov |

| Crebanine | Boron trichloride (B1173362) (BCl₃) | 9-Demethylcrebanine (Stesakine) | nih.gov |

This table illustrates some examples of substitution reactions on the aporphine skeleton.

Stereoselective Synthesis of this compound Enantiomers

The stereochemistry of aporphine alkaloids is crucial for their biological activity. Therefore, the stereoselective synthesis of enantiomerically pure this compound and its analogs is of significant interest.

One common approach to obtain specific enantiomers is through the resolution of a racemic mixture. However, total synthesis strategies that establish the desired stereochemistry early on are more elegant and efficient.

A key strategy for the stereoselective synthesis of aporphine alkaloids involves an intramolecular biaryl coupling reaction. researchgate.net For example, the synthesis of (+)-glaucine has been achieved from a 1,2-diarylethylamine derivative, which in turn was prepared using a chiral auxiliary like (S)-(+)-phenylglycinol. researchgate.net The crucial C-ring closure is accomplished through an oxidative coupling reaction, for instance, using a hypervalent iodine(III) reagent, which proceeds without racemization. researchgate.net

Another approach involves the use of chiral starting materials from natural sources. For example, the synthesis of (R)-(-)-11-hydroxyaporphines can be achieved from (R)-apomorphine. acs.org The palladium-catalyzed formate (B1220265) reduction of aryl triflates has also been extensively used in the synthesis of various (R)-aporphine derivatives. orgsyn.org

The development of stereoselective routes allows for the preparation of specific enantiomers, which is essential for studying their distinct pharmacological profiles.

Biosynthetic Pathways of 2 Methoxy 11 Hydroxyaporphine and Aporphine Alkaloids

Proposed General Biosynthetic Routes to Aporphine (B1220529) Alkaloids

The biosynthesis of aporphine alkaloids commences with the condensation of two derivatives of L-tyrosine: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. This reaction, catalyzed by norcoclaurine synthase (NCS), forms the central benzylisoquinoline alkaloid intermediate, (S)-norcoclaurine. A series of subsequent enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, convert (S)-norcoclaurine into the pivotal branchpoint intermediate, (S)-reticuline. researchgate.net

(S)-Reticuline stands as a critical juncture in the biosynthesis of numerous BIA classes, including morphinans, protoberberines, and aporphines. The formation of the characteristic aporphine core structure from (S)-reticuline is achieved through an intramolecular oxidative C-C phenol (B47542) coupling reaction. thieme-connect.com This crucial step is catalyzed by specific cytochrome P450 enzymes, which facilitate the formation of a new carbon-carbon bond between the two aromatic rings of the reticuline (B1680550) molecule. This cyclization results in the formation of the tetracyclic aporphine skeleton. Depending on the specific regioselectivity of the coupling (ortho-ortho or ortho-para), different aporphine scaffolds, such as (S)-corytuberine or (S)-isoboldine, are produced. nih.gov

Following the formation of the initial aporphine structure, further modifications such as O-demethylation, O-methylation, and the formation of methylenedioxy bridges can occur, leading to the vast diversity of naturally occurring aporphine alkaloids. nih.gov

Role of Benzylisoquinoline Alkaloids (BIAs) as Precursors

Benzylisoquinoline alkaloids are the foundational precursors for the entire family of aporphine alkaloids. The journey from the simple amino acid L-tyrosine to the complex tetracyclic structure of aporphines is channeled through the BIA pathway.

The initial steps of BIA biosynthesis involve the conversion of L-tyrosine to both dopamine and 4-hydroxyphenylacetaldehyde. The enzyme norcoclaurine synthase (NCS) then catalyzes the Pictet-Spengler condensation of these two molecules to yield (S)-norcoclaurine, the first BIA intermediate. researchgate.net

Subsequent enzymatic modifications transform (S)-norcoclaurine into (S)-reticuline, a central and highly significant intermediate. (S)-Reticuline's importance lies in its position as a branchpoint, from which various classes of isoquinoline (B145761) alkaloids, including the aporphines, are derived. researchgate.net The specific stereochemistry and substitution pattern of reticuline are crucial for the subsequent enzymatic reactions that lead to the diverse array of alkaloid structures.

Enzymatic Transformations in Aporphine Biosynthesis

The conversion of benzylisoquinoline precursors into aporphine alkaloids is orchestrated by a suite of specialized enzymes. These enzymes catalyze highly specific reactions, including phenol coupling, methyl group transfers, and hydroxylations, which collectively assemble and decorate the aporphine core.

Cytochrome P450 Involvement

Cytochrome P450 monooxygenases (P450s) are a superfamily of enzymes that play a pivotal role in the biosynthesis of aporphine alkaloids. thieme-connect.com They are primarily responsible for the critical intramolecular oxidative phenol coupling of (S)-reticuline that forms the aporphine skeleton. thieme-connect.com This reaction involves the abstraction of a hydrogen atom from two phenolic groups on the reticuline molecule, leading to the formation of radicals that then couple to form a new C-C bond, thus creating the fourth ring of the aporphine structure. nih.gov

Different P450 enzymes exhibit distinct regioselectivity, leading to the formation of different aporphine isomers. For example, CYP80G2 has been identified as the enzyme that catalyzes the ortho-ortho phenol coupling of (S)-reticuline to form (S)-corytuberine. acs.org Other P450s are likely involved in the ortho-para coupling to yield isoboldine (B12402355). Furthermore, P450s can also be involved in subsequent hydroxylation and demethylation reactions that further diversify the aporphine structures. nih.gov

| Enzyme Family | Example Enzyme | Substrate | Product | Function |

| Cytochrome P450 | CYP80G2 | (S)-Reticuline | (S)-Corytuberine | Intramolecular ortho-ortho C-C phenol coupling |

| Cytochrome P450 | Not yet fully characterized | (S)-Reticuline | (S)-Isoboldine | Intramolecular ortho-para C-C phenol coupling |

Microbial Bioreactors for Aporphine Alkaloid Production

The production of aporphine alkaloids through traditional plant extraction is often inefficient due to low yields and complex purification processes. Metabolic engineering of microorganisms offers a promising alternative for the sustainable and scalable production of these valuable compounds.

Escherichia coli Systems

Escherichia coli has been successfully engineered to produce various benzylisoquinoline alkaloids, including the key precursor (S)-reticuline. By introducing the necessary plant-derived biosynthetic genes into E. coli, researchers have been able to reconstruct the pathway from simple carbon sources like glucose to (S)-reticuline. acs.org Further engineering efforts have focused on optimizing enzyme expression and metabolic flux to improve product titers. While the complete de novo biosynthesis of aporphine alkaloids in E. coli is still an area of active research, the successful production of reticuline provides a strong foundation. Engineered E. coli strains producing reticuline can serve as a platform for the biocatalytic conversion to aporphine alkaloids by co-culturing with other engineered microbes expressing the downstream enzymes or by using purified enzymes.

Saccharomyces cerevisiae Systems

The budding yeast Saccharomyces cerevisiae has also emerged as a powerful chassis for the production of plant-derived natural products, including aporphine alkaloids. pageplace.de Yeast offers several advantages for expressing plant biosynthetic pathways, particularly for membrane-bound enzymes like cytochrome P450s, due to its eukaryotic cellular machinery.

Researchers have successfully reconstructed the biosynthetic pathways for certain aporphine alkaloids, such as glaziovine (B1671578) and magnoflorine, in S. cerevisiae. pageplace.de This was achieved by introducing a suite of plant genes encoding the necessary enzymes, including the critical cytochrome P450s responsible for aporphine core formation. pageplace.de These engineered yeast strains can produce aporphine alkaloids de novo from simple sugars, demonstrating the potential of microbial fermentation for the sustainable production of these complex molecules.

| Microbial Host | Target Compound | Key Engineering Strategies |

| Escherichia coli | (S)-Reticuline | Heterologous expression of plant biosynthetic genes, optimization of metabolic flux. |

| Saccharomyces cerevisiae | (R)-Glaziovine, (S)-Glaziovine, Magnoflorine | Heterologous expression of plant biosynthetic genes, including cytochrome P450s. |

Identification of Key Genes in Aporphine Skeleton Formation

The formation of the characteristic tetracyclic aporphine skeleton is a critical juncture in the biosynthesis of aporphine alkaloids, branching off from the more general benzylisoquinoline alkaloid (BIA) pathway. This transformation is primarily orchestrated by a specific class of enzymes that catalyze an intramolecular C-C phenol coupling reaction. Research has identified several key genes encoding these crucial enzymes, as well as regulatory elements that control their expression.

The biosynthesis of the aporphine core begins with the precursor (S)-reticuline, a central intermediate in BIA metabolism. The key enzymatic step involves the intramolecular cyclization of (S)-reticuline to form the aporphine scaffold. This reaction is catalyzed by enzymes belonging to the cytochrome P450 family, specifically the CYP80 family. nih.govnih.gov

One of the most significant identified genes in this process is CYP80G2. nih.govnih.govacs.org Initially isolated from cultured Coptis japonica cells, the enzyme encoded by this gene, CYP80G2, has been shown to directly catalyze the intramolecular C-C phenol coupling of (S)-reticuline to produce (S)-corytuberine, an aporphine-type alkaloid. nih.gov This reaction is a pivotal step in the biosynthesis of other aporphine alkaloids, such as magnoflorine. nih.gov The function of CYP80G2 requires NADPH and oxygen and is susceptible to inhibition by typical P450 inhibitors. nih.gov

Further research in other plant species has unveiled additional members of the CYP80 family with roles in aporphine skeleton formation. In Aristolochia contorta, two distinct CYP80 enzymes, AcCYP80G7 and AcCYP80Q8, were identified as catalysts for C-C phenol coupling reactions that directly form the aporphine alkaloid skeleton. nih.gov Similarly, studies in Stephania tetrandra have identified CYP80G6 and CYP80Q5, which exhibit distinct activities toward (S)-configured and (R)-configured substrates, respectively, highlighting the stereochemical control in aporphine biosynthesis. jipb.netresearchgate.net

Beyond the core cyclization enzymes, other genes involved in the upstream BIA pathway are essential for the supply of precursors. Norcoclaurine synthase (NCS) is a key enzyme that catalyzes the first committed step in BIA biosynthesis. nih.govnih.gov Genes encoding methyltransferases, such as coclaurine (B195748) N-methyltransferase (CNMT) and norcoclaurine 6-O-methyltransferase (6OMT), are also crucial for the formation of (S)-reticuline. nih.govacs.org

The expression of these biosynthetic genes is, in turn, managed by regulatory genes, including transcription factors. The WRKY family of transcription factors has been implicated in the regulation of BIA production. nih.govnih.gov For instance, in lotus (B1177795) (Nelumbo nucifera), the expression of a putative CYP80G2 and a specific WRKY transcription factor (NNU_24385) was found to be correlated with the accumulation of the aporphine alkaloids nuciferine (B1677029) and N-nornuciferine, particularly in response to stress conditions like mechanical wounding. nih.govnih.gov

The identification of these key genes provides valuable insights into the molecular basis of aporphine alkaloid biosynthesis and opens avenues for metabolic engineering to enhance the production of these medicinally important compounds.

| Gene/Enzyme | Function | Plant Source |

| CYP80G2 | Catalyzes intramolecular C-C phenol coupling of (S)-reticuline to form (S)-corytuberine. | Coptis japonica, Nelumbo nucifera |

| AcCYP80G7 | Catalyzes the formation of the hexacyclic aporphine corytuberine. | Aristolochia contorta |

| AcCYP80Q8 | Catalyzes the formation of the pentacyclic proaporphine glaziovine. | Aristolochia contorta |

| CYP80G6 | Catalyzes the conversion of (S)-reticuline to corytuberine. | Stephania tetrandra |

| CYP80Q5 | Catalyzes the conversion of (R)-NMC to (R)-glaziovine. | Stephania tetrandra |

| NCS | Norcoclaurine Synthase; catalyzes the first committed step in benzylisoquinoline alkaloid biosynthesis. | Thalictrum flavum, Papaver somniferum |

| CNMT | Coclaurine N-methyltransferase; involved in the conversion of coclaurine in the BIA pathway. | Nelumbo nucifera |

| 6OMT | Norcoclaurine 6-O-methyltransferase; involved in the methylation of norcoclaurine in the BIA pathway. | Nelumbo nucifera |

| WRKY TFs | Transcription Factors; regulate the expression of BIA biosynthetic genes. | Nelumbo nucifera |

Pharmacological Research on 2 Methoxy 11 Hydroxyaporphine: Mechanisms and Targets Excluding Clinical Studies

Serotonin (B10506) Receptor Modulation

While the primary focus has been on dopaminergic activity, some investigations have explored the effects of aporphine (B1220529) structures on serotonin receptors.

The serotonin 2C (5-HT2C) receptor is a target of interest for various neurological conditions. nih.gov In the course of screening novel aporphine derivatives, certain compounds have been identified as potent ligands for 5-HT2C. researchgate.net Specifically, a study synthesizing a series of novel aporphine derivatives for evaluation at 5-HT2 receptor subtypes identified two compounds, designated 11a and 11b, as potent 5-HT2C ligands that also exhibited high selectivity over other 5-HT2 receptor subtypes. researchgate.net While these are derivatives, this finding suggests that the aporphine scaffold, from which 2-Methoxy-11-hydroxyaporphine belongs, has the potential to be chemically modified to achieve significant activity at the 5-HT2C receptor. researchgate.net

5-HT1A Receptor Interactions

The serotonin 1A (5-HT1A) receptor, a G protein-coupled receptor (GPCR), is a significant target in the central nervous system for therapeutic agents. wikipedia.org Activation of this receptor is involved in the modulation of mood and anxiety. wikipedia.org Research into the binding affinity of various aporphine alkaloids has revealed specific interactions with this receptor.

In vitro radioligand binding assays have been utilized to determine the affinity of this compound for the 5-HT1A receptor. These studies have demonstrated that the compound binds to the human 5-HT1A receptor with a moderate affinity. idrblab.netnih.gov The binding affinity is quantified by the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor Target | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| (R)-(-)-2-Methoxy-11-hydroxyaporphine | Human 5-HT1A | 235 nM | idrblab.net |

The interaction with the 5-HT1A receptor is a critical aspect of the pharmacological profile of this compound, suggesting its potential to modulate serotonergic neurotransmission. The affinity for this receptor is influenced by the specific chemical structure of the aporphine backbone, including the methoxy (B1213986) and hydroxy groups at positions 2 and 11. ontosight.ainih.gov

Anti-inflammatory Mechanistic Investigations

Aporphine alkaloids as a class are known to possess anti-inflammatory properties. ontosight.ainih.gov The mechanisms underlying these effects often involve the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. While direct studies on this compound are limited, research on structurally related aporphine alkaloids provides insight into potential mechanisms.

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) are key drivers of the inflammatory response. nih.govplos.org The inhibition of these cytokines is a primary target for anti-inflammatory therapies. Studies on aporphine alkaloids have shown that they can suppress the production of these mediators in immune cells like macrophages.

For instance, aporphine alkaloids such as O-methylbulbocapnine, dicentrine (B1670447), and taspine (B30418) have been shown to reduce the release of TNF-α and IL-1β in macrophages stimulated with lipopolysaccharide (LPS). nih.govjst.go.jp The mechanism often involves the blockade of critical transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator protein-1 (AP-1), which regulate the gene expression of these cytokines. jst.go.jp These effects are mediated through the inhibition of upstream signaling pathways like the Toll-like receptor (TLR), Mitogen-Activated Protein Kinase (MAPK), and Akt pathways. nih.govjst.go.jp Although not yet demonstrated specifically for this compound, these findings suggest a plausible mechanism for its potential anti-inflammatory activity.

Prostaglandin E2 (PGE2) is a lipid mediator that plays a crucial role in inflammation and pain. bio-rad.com It is synthesized by cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2. bio-rad.com Several aporphine alkaloids have demonstrated the ability to inhibit the production of PGE2. This is typically achieved by suppressing the expression of the COX-2 enzyme. jst.go.jpfrontiersin.org For example, the aporphines crebanine (B1669604), O-methylbulbocapnine, and dicentrine were found to inhibit LPS-induced COX-2 expression in macrophages. jst.go.jpfrontiersin.org This action reduces the synthesis of PGE2, thereby mitigating a key component of the inflammatory cascade. While direct evidence for this compound is pending, the established activity of related compounds points towards a potential role in modulating the PGE2 pathway. researchgate.netufpr.br

Anticancer Mechanisms of Action

The anticancer potential of aporphine alkaloids, including this compound, has been a subject of scientific investigation. uow.edu.auontosight.ai Research has focused on their ability to halt the growth of cancer cells and trigger programmed cell death.

Uncontrolled cell proliferation is a hallmark of cancer. frontiersin.org Interrupting the signaling pathways that drive this proliferation is a key strategy in cancer therapy. nih.gov Computational and in-silico studies have identified this compound (anolobine) as a potential inhibitor of a specific enzyme critical to cell regulation. researchgate.net

A structure-guided virtual screening identified anolobine (B1218712) as a promising inhibitor of the dual-specificity protein kinase CLK1 (Cdc-like kinase 1). researchgate.net CLK1 is involved in the regulation of RNA splicing, a process essential for gene expression. Dysregulation of this process is implicated in the development and progression of various cancers. By binding to and inhibiting CLK1, anolobine may disrupt the cellular machinery that cancer cells rely on for growth and proliferation. researchgate.net This finding provides a specific molecular target that could explain the antiproliferative effects of this compound.

| Compound | Potential Anticancer Mechanism | Molecular Target | Reference |

|---|---|---|---|

| This compound (Anolobine) | Inhibition of Cell Proliferation | Dual specificity protein kinase CLK1 | researchgate.net |

Apoptosis is a natural process of programmed cell death that is often evaded by cancer cells. frontiersin.org Inducing apoptosis is a major goal of many anticancer treatments. frontiersin.org Natural products, including various alkaloids, are known to trigger apoptosis in tumor cells through multiple pathways. frontiersin.org

The anticancer activity of this compound is thought to involve the induction of apoptosis. ontosight.ai While direct mechanistic studies detailing the specific apoptotic pathways activated by this compound are still emerging, research on related alkaloids from the Annona genus suggests a potential mechanism. Compounds from this family have been shown to induce apoptosis through the mitochondrial (intrinsic) signaling pathway. uow.edu.auresearchgate.net This pathway involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, which are the executioner enzymes of apoptosis. nih.gov The inhibition of key regulators like the CLK1 kinase by anolobine could also contribute to the initiation of apoptotic signaling cascades. researchgate.net

Neuroprotective Activity Studies

Research into this compound and related aporphine alkaloids has identified promising neuroprotective potential. ontosight.aiunifiedpatents.com The proposed mechanisms for this activity are multifaceted, often linked to the modulation of dopaminergic pathways and inherent antioxidant properties.

One theoretical basis for the neuroprotective effect of dopamine (B1211576) receptor agonists like this compound is the potential to decrease the metabolic turnover of dopamine. google.com By stimulating dopamine autoreceptors, such compounds can reduce dopamine synthesis and release, thereby minimizing the production of reactive oxygen species that can damage neurons. google.com Studies on a series of N-alkyl-2-methoxy-11-hydroxynoraporphines, derived from thebaine, have evaluated their binding affinities at dopamine D1 and D2 receptors in rat forebrain tissue. researchgate.net Specifically, (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine was identified as a selective and potent 11-monohydroxy aporphine at the D2 receptor. researchgate.netresearchgate.net The N-methyl congener, (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine, conversely, showed a higher affinity for D1 receptors, indicating that N-alkyl substituents significantly influence D1 versus D2 receptor selectivity. researchgate.netresearchgate.net This selective interaction with dopamine receptors is a key area of investigation for therapies targeting neurodegenerative conditions like Parkinson's disease. nih.gov

The neuroprotective effects of various flavonoids and polyphenols have been attributed to their ability to counteract oxidative stress-mediated neuronal damage and suppress neuroinflammation by modulating signaling pathways like NF-kB. nih.gov

Table 1: Dopamine Receptor Binding Affinities of Selected Aporphine Derivatives

| Compound Name | Receptor Target | Binding Affinity (Ki) |

| (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine | D2 | 44 nM |

| (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine | D1 | 1690 nM |

| (R)-(-)-2-methoxy-N-n-propylnorapomorphine | D2 | 1.3 nM |

| (R)-(-)-2-methoxy-N-n-propylnorapomorphine | D1 | 6450 nM |

| (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine | D1 | 46 nM |

| (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine | D2 | 235 nM |

| (R)-(-)-2-methoxy-11-acetyloxy-N-n-propylnoraporphine | D2 | 18.9 nM |

Source: researchgate.netresearchgate.net

Antioxidant Activity Mechanisms

The primary mechanism of antioxidant action for phenolic compounds involves scavenging free radicals. mdpi.com They can donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it and preventing it from causing cellular damage. The resulting phenoxyl radical is often stabilized by resonance, making it less reactive than the initial free radical. mdpi.com Studies on various 2-methoxyphenols have demonstrated a relationship between their antioxidant capacity, as measured by assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging activity, and their chemical structure. nih.govresearchgate.netsemanticscholar.org The redox characteristics of these polyphenolic compounds enable them to act as reducing agents and electron donors. mdpi.com

Theoretical studies using Density Functional Theory (DFT) on related compounds have been employed to analyze parameters like bond dissociation enthalpy (BDE) and ionization potential (IP) to elucidate the specific antioxidant mechanisms, such as hydrogen atom transfer (HAT). nih.gov For this compound, the 11-hydroxy group is a likely site for this free radical scavenging activity.

Antiparasitic Activity and Molecular Interactions

Aporphine alkaloids have demonstrated significant antiparasitic activity, particularly against trypanosomes. Research on dimeric aporphine alkaloids isolated from the West African medicinal plant Enantia chlorantha revealed excellent activity against the bloodstream form of Trypanosoma brucei brucei, with Minimum Inhibitory Concentrations (MICs) in the nanomolar range. gla.ac.uk While these were dimeric structures, this research points to the potential of the aporphine scaffold in developing new antiparasitic agents. Molecular modeling studies on these compounds investigated their interaction with several validated T. brucei protein targets, including ornithine decarboxylase and trypanothione (B104310) reductase, suggesting potential mechanisms of action. gla.ac.uk

One of the proposed mechanisms for the cytotoxic and antiparasitic effects of aporphine alkaloids is their interaction with DNA. mdpi.com The planar, aromatic structure of the aporphine core is well-suited for intercalation, a process where a molecule inserts itself between the base pairs of the DNA double helix. mdpi.comresearchgate.net This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.

Studies on related aporphine alkaloids like glaucine (B1671577) have suggested that peripheral methoxy groups can stabilize the aromatic ring through resonance, which may favor binding or intercalation with DNA. mdpi.com Simple UV absorption experiments with a series of boldine (B1667363) derivatives showed bathochromic and hypochromic shifts upon interaction with DNA, which are indicative of binding interactions. mdpi.com These interactions are often a prerequisite for other downstream effects, such as the inhibition of enzymes that act on DNA. nih.gov

Topoisomerases are essential enzymes that manage the topology of DNA during processes like replication, transcription, and chromosome segregation. nih.gov Aporphine alkaloids have been identified as inhibitors of these enzymes, a mechanism that contributes to their antiproliferative and cytotoxic activities. researchgate.net

Topoisomerase inhibitors can act through two primary mechanisms: as "poisons" that stabilize the transient covalent complex between the enzyme and DNA, leading to double-strand breaks, or as catalytic inhibitors that interfere with the enzyme's function without stabilizing the cleavage complex. nih.govmdpi.com Research on alkaloids from Cassytha filiformis indicated that they exhibit cytotoxic activity through a non-specific inhibition of both topoisomerase I and II. researchgate.net Other studies have identified specific aporphine alkaloids that inhibit topoisomerase I. rsc.org The ability of these compounds to interfere with topoisomerase function makes them a subject of interest for anticancer and potentially antiparasitic drug development. mdpi.com

Table 2: Investigated Mechanisms of Aporphine Alkaloids

| Activity | Proposed Molecular Mechanism | Key Structural Features |

| Antiparasitic | Inhibition of essential parasite enzymes (e.g., ornithine decarboxylase) | Aporphine scaffold |

| DNA Interaction | Intercalation between DNA base pairs | Planar aromatic ring system |

| Cytotoxicity | Inhibition of Topoisomerase I/II | Aporphine scaffold |

Smooth Muscle Relaxation Mechanisms (e.g., Uterine Muscle)

Aporphine alkaloids have been shown to induce relaxation in smooth muscle, including vascular and uterine tissues. nih.govgoogle.com The mechanisms underlying this relaxation can vary between different aporphine derivatives. nih.gov The general process of smooth muscle relaxation involves a decrease in the phosphorylation of myosin light chain (MLC), which can be achieved by reducing intracellular calcium, inhibiting myosin light chain kinase (MLCK), or activating myosin light chain phosphatase (MLCP). cvphysiology.com

A comparative study on the uterine relaxant effects of the aporphines S-glaucine, S-boldine, and R-apomorphine found that all three relaxed uterine tissue that had been contracted by agents like KCl or acetylcholine (B1216132) in a calcium-containing medium. nih.gov However, their mechanisms appeared to differ, suggesting that the stereochemistry and substitution pattern of the aporphine ring influence the specific pathways targeted. nih.gov

A primary mechanism identified for the smooth muscle relaxant effect of some aporphine alkaloids is the blockade of calcium entry into the cell. nih.gov The influx of extracellular calcium through voltage-dependent calcium channels is a critical step in initiating and maintaining smooth muscle contraction. cvphysiology.com By blocking these channels, certain aporphines can prevent this influx, leading to relaxation.

Modulation of Intracellular Calcium Levels

The aporphine alkaloid class, to which this compound belongs, has been associated with the modulation of intracellular calcium (Ca2+) levels. Research into related compounds demonstrates that calcium signaling is a relevant target for this chemical family. For instance, (S)-(+)-Glaucine, another aporphine alkaloid, is recognized primarily for its antitussive properties, which are largely attributed to its activity as a Ca2+ channel antagonist. nih.gov

Direct investigation into a salt of the specific compound, R(-)-10-Methoxy-11-hydroxyaporphine hydrochloride, has identified it as an inhibitor of intracellular calcium release from the sarcoplasmic reticulum. mdpi.com This finding suggests a specific mechanism by which this compound may exert its pharmacological effects, by directly influencing the storage and release of calcium within the cell. Further contextual evidence comes from studies on other alkaloids, such as Menisperdaurine A, which demonstrate dopamine D1 receptor antagonism through the monitoring of cellular Ca2+ responses. nih.gov These examples highlight a recurring theme of interaction with calcium signaling pathways among aporphine and related alkaloids.

Potential Molecular Interventions in Metabolic Syndrome Pathways

Aporphine alkaloids are increasingly recognized as promising agents in the prevention and treatment of metabolic syndrome due to their diverse pharmacological activities. nih.govresearchgate.net Research indicates these natural products can exert protective effects against the cluster of conditions that define metabolic syndrome, including insulin (B600854) resistance, hyperglycemia, and dyslipidemia. nih.gov The mechanisms often involve anti-inflammatory, anti-oxidative, and direct metabolic regulatory effects. nih.gov

Amelioration of Glucose Metabolism and Insulin Resistance

The aporphine alkaloid class has demonstrated significant potential in modulating glucose homeostasis and combating insulin resistance. nih.gov Studies have shown that these compounds can influence glucose metabolism through various mechanisms, including inhibiting intestinal glucose absorption and stimulating insulin secretion. researchgate.net For example, the aporphine alkaloid thaliporphine (B1221002) has been shown to decrease glucose absorption and exert a potent anti-hyperglycemic effect by increasing glucose utilization in skeletal muscle. nih.gov

Investigations into specific aporphines have provided more direct evidence. A study on alkaloids from Nelumbo nucifera (lotus) examined the effects of 2-hydroxy-1-methoxyaporphine (B8115536), an isomer of this compound, on glucose consumption in 3T3-L1 adipocytes. The results showed that 2-hydroxy-1-methoxyaporphine significantly increased glucose consumption in these cells. nih.gov It is suggested that this action might be mediated through the AMP-activated protein kinase (AMPK) signal pathway. nih.gov Similarly, the aporphines nuciferine (B1677029) and pronuciferine (B1678250) have been found to increase glucose uptake in insulin-resistant 3T3-L1 adipocytes, further highlighting the potential of this class of compounds to ameliorate glucose metabolism. nih.govresearchgate.net Another related alkaloid, apomorphine, has been observed to reduce the proportion of phosphorylated insulin receptor substrate 1, pointing to another potential mechanism for altering insulin signaling. jst.go.jp

| Aporphine Alkaloid | Reported Effect | Model System | Reference |

|---|---|---|---|

| 2-hydroxy-1-methoxyaporphine | Significantly increased glucose consumption | 3T3-L1 adipocytes | nih.gov |

| Nuciferine | Increased glucose uptake | Insulin-resistant 3T3-L1 adipocytes | nih.govresearchgate.net |

| Pronuciferine | Increased glucose uptake | Insulin-resistant 3T3-L1 adipocytes | nih.govresearchgate.net |

| Thaliporphine | Decreased glucose absorption; increased glucose utilization | in situ intestinal perfusion; diabetic rat models | nih.gov |

| Apomorphine | Reduced phosphorylation of insulin receptor substrate 1 | Cell-based assays | jst.go.jp |

Modulation of Lipolysis in Adipocytes

The potential role of aporphine alkaloids in regulating lipid metabolism, specifically the process of lipolysis in fat cells (adipocytes), is an emerging area of research. Lipolysis, the breakdown of stored triglycerides into free fatty acids and glycerol, is a critical pathway in energy homeostasis that is often dysregulated in metabolic syndrome. idf.org

Network pharmacology analyses have suggested that the aporphine alkaloid nuciferine may be biologically associated with the dysregulation of lipolysis in adipocytes. nih.govresearchgate.net This indicates a predicted interaction between the compound and the molecular pathways governing fat breakdown. Supporting this, research on the constituents of Nelumbo nucifera leaves, a rich source of aporphine alkaloids, has been shown to stimulate lipolysis in the white adipose tissue of mice. nih.govresearchgate.net While direct experimental data on this compound is not available, the findings for related compounds suggest that the modulation of lipolysis is a plausible pharmacological activity for this class of alkaloids.

Investigations of Mu-Opioid Receptor Allosteric Modulation (General Aporphine Context)

The concept of allosteric modulation of G-protein-coupled receptors (GPCRs), such as the mu-opioid receptor (MOR), represents a sophisticated strategy in pharmacology. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand. researchgate.net These modulators can enhance (positive allosteric modulators, or PAMs) or decrease (negative allosteric modulators, or NAMs) the effect of the endogenous agonist. researchgate.net

This approach is hypothesized to offer safer therapeutics, as PAMs, for example, only augment the activity of endogenous peptides where and when they are naturally released, potentially preserving the spatial and temporal patterns of signaling. researchgate.net In the context of the mu-opioid receptor, PAMs have been proposed as a novel class of analgesics with a reduced side-effect profile compared to traditional opioids. researchgate.netresearchgate.net

Aporphine alkaloids have been identified as a class of natural compounds that can act as allosteric ligands for GPCRs, particularly serotonin receptors. nih.gov While direct evidence linking this compound to mu-opioid receptor allosteric modulation is not specified, the established activity of the broader aporphine class at GPCRs makes this an area of significant interest. The investigation into aporphine alkaloids as potential allosteric modulators of the mu-opioid receptor is part of a wider effort to develop novel therapeutics with improved selectivity and safety profiles. nih.gov

Structure Activity Relationships Sar of 2 Methoxy 11 Hydroxyaporphine and Its Derivatives

The biological activity of aporphine (B1220529) alkaloids, including 2-Methoxy-11-hydroxyaporphine, is intricately linked to their three-dimensional structure and the nature and position of various substituents on the core tetracyclic framework. Structure-Activity Relationship (SAR) studies investigate how modifications to this chemical structure influence the molecule's interaction with biological targets, such as neurotransmitter receptors. These studies are crucial for designing new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The following sections detail the influence of specific structural modifications on the biological activity of this compound and related compounds.

Impact of Methoxy (B1213986) and Hydroxy Groups at C-2 and C-11

The oxygenation pattern on the A and D rings of the aporphine skeleton is a critical determinant of its pharmacological activity, particularly its affinity for dopamine (B1211576) receptors. The presence and position of hydroxyl (-OH) and methoxy (-OCH₃) groups significantly modulate receptor binding and selectivity.

The 11-hydroxy group is recognized as an essential feature for the dopaminergic activities of aporphines. nih.gov The rigid aporphine structure, preferably with hydroxyl groups at the C-10 or C-11 positions, is considered of great importance for eliciting potent dopamine agonist activity. lookchem.com Studies comparing 11-monohydroxy aporphines to their 10,11-catechol (dihydroxy) counterparts reveal nuances in their receptor affinities. For instance, the 11-monohydroxy aporphine, (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine, is a highly selective and potent D₂ receptor ligand. researchgate.net In contrast, some research indicates that 2,11-dihydroxyaporphines may exhibit weak affinity for dopamine receptors, suggesting that 2-hydroxy and 11-hydroxy aporphines might interact with these receptors in different orientations. uchile.cl

The methoxy group at the C-2 position also plays a vital role. In a study on antipoliovirus activity, a methoxyl group at C-2 on the tetrahydroisoquinoline ring was found to be important for inducing this specific biological effect. acs.orgnih.govasianpubs.org The combination of a C-2 methoxy group and a C-11 hydroxy group, as seen in the parent compound, creates a unique profile. For example, (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine shows a higher affinity for D₁ receptors compared to D₂ receptors, with Ki values of 46 nM and 235 nM, respectively. researchgate.netidrblab.net This suggests that the interplay between the C-2 methoxy and C-11 hydroxy substituents is a key factor in determining the D₁ versus D₂ receptor selectivity.

Effects of N-Alkyl Substituents on Receptor Affinity and Selectivity

The substituent attached to the nitrogen atom of the aporphine ring (N-substituent) has a profound effect on dopamine receptor affinity and selectivity. The size and nature of the N-alkyl group can dramatically shift the compound's preference between D₁ and D₂ receptor subtypes. idrblab.netacs.org

A key SAR finding is that an N-methyl substituent tends to favor D₁ receptor activity, while an N-n-propyl substitution enhances D₂ receptor activity. nih.gov This is clearly demonstrated by comparing N-methyl and N-n-propyl derivatives of 2-methoxy-11-hydroxy-noraporphine. The N-methyl version, (R)-(-)-2-methoxy-11-hydroxyaporphine, displays higher affinity for D₁ receptors (Ki = 46 nM) than D₂ receptors (Ki = 235 nM). researchgate.netidrblab.net Conversely, introducing an N-n-propyl group dramatically reverses this selectivity. The resulting compound, (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine, shows low affinity for D₁ receptors (Ki = 1690 nM) but high affinity for D₂ receptors (Ki = 44 nM), making it a potent and selective D₂ ligand. nih.govresearchgate.net The N-ethyl derivative represents an intermediate state, with a D₁ Ki of 130 nM. idrblab.net

| Compound | N-Substituent | D₁ Receptor Affinity (Ki, nM) | D₂ Receptor Affinity (Ki, nM) | Reference |

|---|---|---|---|---|

| (R)-(-)-2-methoxy-11-hydroxyaporphine | -CH₃ | 46 | 235 | researchgate.net |

| (R)-(-)-N-ethyl-2-methoxy-11-hydroxynoraporphine | -CH₂CH₃ | 130 | - | idrblab.net |

| (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine | -CH₂CH₂CH₃ | 1690 | 44 | researchgate.net |

Role of Fluorinated Groups on Receptor Binding

The introduction of fluorine atoms into the aporphine structure is a synthetic strategy used to modify the compound's physicochemical properties and its interaction with biological targets. Fluorination can alter factors like metabolic stability, lipophilicity, and binding affinity. google.commdpi.com

The synthesis of fluorinated aporphine analogs has been successfully achieved. For example, 2-Fluoro-11-hydroxy-N-propylnoraporphine has been synthesized from thebaine. researchgate.net Other strategies involve the acid-catalyzed rearrangement of N-substituted nororipavines in the presence of fluoro-alcohols to yield fluorinated compounds. google.com Another approach involves the synthesis of 11-hydroxy-N-(3-fluoropropyl)aporphine. google.com

While detailed binding data for many of these specific fluorinated this compound derivatives is limited in the provided context, the goal of such structural modifications is often to develop radiolabeled ligands for use in diagnostic imaging techniques like Positron Emission Tomography (PET) or to enhance the drug-like properties of the molecule. google.commdpi.com

Significance of Methylenedioxy Groups on Ring A

Replacing the individual methoxy or hydroxy groups on Ring A with a methylenedioxy bridge (-O-CH₂-O-) at the C-1 and C-2 positions significantly impacts biological activity. This structural change can lead to different pharmacological profiles depending on the specific activity being measured.

In the context of antipoliovirus activity, derivatives containing a 1,2-methylenedioxy group were generally found to be inactive. acs.orgnih.govasianpubs.org Similarly, for antiarrhythmic properties, the C-1,C-2-methylenedioxy group was identified as a structural feature related to variations in efficacy and toxicity. mdpi.comnih.gov However, in the realm of anticancer and anti-protozoal research, the 1,2-methylenedioxy group, in combination with an oxo-group at C-7, is considered a key factor for the potent activity of certain oxoaporphine alkaloids. nih.gov This suggests that the contribution of the methylenedioxy group is highly context-dependent, influencing the molecule's ability to fit into different biological targets.

Influence of Bromine Substituents

Studies on aporphine derivatives have shown that bromo-substitution can lead to significant antiarrhythmic activity. mdpi.comnih.gov For example, three different bromo-derivatives of the aporphine alkaloid crebanine (B1669604) demonstrated a notable therapeutic effect in a mouse model of ventricular fibrillation. nih.gov

Furthermore, halogenation, including bromination, at the C-3 position of the aporphine ring has been shown to increase affinity for D₁-like dopamine receptors, with some selectivity over D₂-like receptors. uchile.cl This indicates that adding a bulky, lipophilic bromine atom at specific positions can enhance the interaction with certain receptor subtypes. The synthesis of a 12,13-dihydrobromoproaporphine skeleton has also been reported. rsc.org

| Derivative Type | Observed Effect | Reference |

|---|---|---|

| Bromo-substituted crebanine | Remarkable recovery in mouse ventricular fibrillation model | nih.gov |

| 3-Halogenated (including Br) aporphines | Increased affinity for D1-like receptors | uchile.cl |

Modifications at the 11-Hydroxy Position (e.g., Esterification)

The 11-hydroxy group is a prime site for chemical modification, particularly through esterification. This process involves reacting the hydroxyl group with a carboxylic acid to form an ester. Such modifications are often undertaken to create prodrugs, which are inactive compounds that are converted into the active drug within the body. medcraveonline.com

Esterification at the 11-hydroxy position of aporphine derivatives has been shown to increase bioavailability and extend the compound's biological half-life. researchgate.net A series of esters of R(-)-N-alkyl-11-hydroxy-2-methoxynoraporphines were synthesized and found to display moderate to high affinities for D₂ receptors but low affinities for D₁ receptors. researchgate.net

One notable example is R(-)-2-methoxy-11-acetyloxy-N-n-propylnoraporphine, an acetyl ester derivative. This compound proved to be a potent and selective D₂ ligand, with a Ki of 18.9 nM and over 529-fold selectivity versus D₁ sites. researchgate.net The synthesis of various other derivatives, including fatty acid esters, carbonates, and carbamates at the 11-hydroxy position, is also feasible using standard chemical methods. google.com These modifications represent a valuable strategy for improving the therapeutic potential of this compound derivatives. researchgate.netmedcraveonline.com

| Compound | Modification | D₂ Receptor Affinity (Ki, nM) | D₁/D₂ Selectivity | Reference |

|---|---|---|---|---|

| R(-)-2-methoxy-11-acetyloxy-N-n-propylnoraporphine | 11-O-Acetyl ester | 18.9 | >529-fold | researchgate.net |

Stereochemical Contributions to Pharmacological Profile

The spatial arrangement of atoms, or stereochemistry, is a fundamental determinant of the biological activity of this compound and related aporphine alkaloids. The orientation of substituents on the rigid aporphine core dictates the affinity and efficacy of these compounds at their receptor binding sites.

(R)-Configuration and its Biological Implications

The (R)-configuration at the C-6a carbon of the aporphine nucleus is widely recognized as essential for significant dopaminergic activity. acs.org This specific stereoisomer is the therapeutically active form for many aporphines, including the well-known dopamine agonist apomorphine. researchgate.net The (R)-enantiomer of this compound and its derivatives consistently demonstrates higher affinity for both D1 and D2 dopamine receptors compared to their (S)-counterparts. nih.gov The absolute configuration at C-6a influences the orientation of the nitrogen lone pair of electrons, which is a crucial interaction point with the receptor. nih.gov Optimal binding occurs when the molecule adopts the 6aR configuration. nih.gov

Comparison of (R)- and (S)-Enantiomers in Receptor Binding

Direct comparisons between the (R)- and (S)-enantiomers of aporphine derivatives consistently highlight the stereochemical preference of dopamine receptors. For instance, in the case of 11-hydroxy-N-n-propylnoraporphine, while both enantiomers can bind to dopamine receptors, only the (R)-isomer acts as an agonist, whereas the (S)-isomer exhibits properties of a dopamine antagonist. researchgate.net This stark difference in functional activity underscores the critical role of stereochemistry. The (R)-aporphines generally exhibit a greater affinity for both D1 and D2 receptors than their (S)-antipodes. nih.gov

The following table summarizes the binding affinities (Ki, in nM) of (R)- and (S)-enantiomers of selected aporphine derivatives for dopamine D1 and D2 receptors, illustrating the preference for the (R)-configuration.

| Compound | Enantiomer | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) |

| This compound | (R) | 46 idrblab.net | 235 idrblab.net |

| Apomorphine | (S) | 2980 idrblab.net | |

| 2-Methoxy-N-n-propylnorapomorphine | (R) | 6450 researchgate.net | 1.3 researchgate.net |

| 11-Hydroxy-N-n-propylnoraporphine | (R) | 699 idrblab.net | 28.5 nih.gov |

| N-n-Propylnorapomorphine (NPA) | (S) |

Data sourced from multiple studies, individual citations provided.

Conformational Analysis and its Correlation with Activity

The rigid conformation of the aporphine ring system is a key factor for potent dopamine agonist activity. lookchem.com Flexible analogues, such as benzylisoquinolines, which contain the same necessary substituents but lack the rigid aporphine structure, are often inactive. lookchem.com This suggests that the constrained structure of aporphines holds the pharmacophoric elements in a specific spatial orientation that is optimal for receptor binding. lookchem.com

Structural analysis indicates that variations in the antiarrhythmic efficacy and toxicity of aporphines are related to the restricted conformational structure of the B ring and the levorotatory nature of the 6a carbon in the C ring. mdpi.comsemanticscholar.org

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational methods are invaluable tools for understanding the structure-activity relationships of this compound and its derivatives at a molecular level.

Molecular Docking Studies

Molecular docking simulations have been employed to investigate the binding modes of aporphine alkaloids within the active sites of their target receptors. gla.ac.uk These studies help to visualize and analyze the interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions. For example, docking studies with aporphine derivatives at dopamine receptors have helped to formulate models for binding. nih.gov These models often highlight the importance of interactions between the receptor and the basic nitrogen and the C-11 hydroxy group of the aporphine. nih.gov

In a study on the insecticidal activity of related benzylisoquinoline alkaloids, molecular docking simulations were used to show favorable interactions with octopamine (B1677172) and ecdysone (B1671078) receptors, suggesting a possible mechanism of action. semanticscholar.org

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For aporphine-based dopaminergic ligands, key pharmacophoric features include the aromatic rings, the nitrogen atom, and the hydroxyl groups.

A molecular modeling study of 6-phenyl-tetrahydroisoquinoline, a compound derived from the aporphine alkaloid boldine (B1667363), revealed that the distance between the nitrogen atom (N4) and an oxygen atom (O2) is close to the corresponding atoms in the extended conformation of acetylcholine (B1216132). clockss.org This suggests that substitutions around these two atoms could be key determinants for their biological activity. clockss.org For aporphines binding to the D1 receptor, a model has been proposed where the essential interactions for high-affinity binding are with the basic nitrogen and the C-11 hydroxy group. nih.gov The presence or absence of a hydroxyl group at C-10 is suggested to determine whether the compound acts as an agonist or an antagonist. nih.gov

Analytical Methodologies for 2 Methoxy 11 Hydroxyaporphine Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of 2-Methoxy-11-hydroxyaporphine, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to map out the complete chemical structure.

In ¹H NMR spectra of related aporphine (B1220529) alkaloids like N-methyllaurotetanine, characteristic signals are observed for the N-methyl group (a singlet around δ 2.50 ppm), methoxyl groups (singlets around δ 3.63-3.90 ppm), and aromatic protons (singlets between δ 6.52-8.02 ppm). publish.csiro.auchula.ac.th For this compound, the spectrum would show distinct signals corresponding to its unique arrangement of protons.

¹³C NMR spectroscopy provides complementary information on the carbon framework. For instance, in the related compound isoboldine (B12402355), carbon signals for methoxy (B1213986) groups appear around 56 ppm, while aromatic carbons and those in the aporphine core resonate over a wider range from approximately 106 to 147 ppm. scielo.br Data from 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between protons and carbons, confirming the precise placement of the methoxy and hydroxy groups on the aporphine scaffold.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Aporphine Alkaloids Related to this compound

| Atom/Group | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

|---|---|---|

| H-3 | ~6.58 - 6.65 | ~106 - 108 |

| H-8 | ~6.73 - 7.28 | ~111 - 114 |

| H-11 | ~8.02 - 8.32 | ~110 - 114 |

| N-CH₃ | ~2.50 | ~43.8 |

| 2-OCH₃ | ~3.59 - 3.90 | ~56.1 |

| 10-OCH₃ | ~3.85 | ~56.0 |

Note: Data are compiled from various aporphine alkaloids like isoboldine and N-methyllaurotetanine and are representative. publish.csiro.auchula.ac.thscielo.br Actual values for this compound may vary.

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain structural insights through its fragmentation patterns. chemguide.co.uk When subjected to ionization, the molecule forms a molecular ion (M+), and its mass-to-charge ratio (m/z) confirms the molecular weight. chemguide.co.uk

For aporphine alkaloids, a characteristic fragmentation is the retro-Diels-Alder reaction, which involves the breaking of the B ring. chula.ac.th The fragmentation pattern of isoboldine (m/z 327), a closely related compound, shows a prominent molecular ion peak and significant fragment ions at m/z 326 (M+-1), 310, 284, and 269, which correspond to the loss of a hydrogen atom, a hydroxyl group, a C3H7N fragment, and other characteristic cleavages. chula.ac.thscielo.br The analysis of these fragments helps to confirm the core aporphine structure and the nature of its substituents. libretexts.org

Chromatographic Separation Methods

Chromatographic techniques are essential for the isolation and purification of this compound from natural sources or synthetic reaction mixtures, as well as for its analytical quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of aporphine alkaloids. scribd.com The method can be adapted for various purposes, from rapid analysis to preparative separation for isolating pure compounds. sielc.com A typical HPLC setup for aporphine analysis employs a reverse-phase column (like C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with a small amount of acid like formic or phosphoric acid). sielc.com Detection is commonly achieved using a UV detector, as the aromatic system of the aporphine core absorbs UV light. A patent describing related compounds mentions the use of HPLC to monitor reaction completion. google.com

Table 2: Illustrative HPLC Conditions for Aporphine Alkaloid Analysis

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 5 µm particle size) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at ~280 nm and ~305 nm |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Note: These are general conditions and require optimization for specific applications.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a sample. sigmaaldrich.com For aporphine alkaloids, TLC is typically performed on silica (B1680970) gel plates (the stationary phase). publish.csiro.augoogle.com A mixture of solvents, such as chloroform (B151607) and methanol, is often used as the mobile phase. publish.csiro.auresearchgate.net After the plate is developed, the separated compounds are visualized, commonly under UV light, which causes the fluorescent compounds to appear as distinct spots. libretexts.org The retention factor (Rf) value of each spot is a characteristic property under a specific set of TLC conditions. The homogeneity of a sample can be confirmed if it appears as a single spot in multiple TLC solvent systems. publish.csiro.au

Radioligand Binding Assays for Receptor Affinity Determination

To understand the pharmacological profile of this compound, radioligand binding assays are employed to determine its binding affinity for various neurotransmitter receptors. umich.edu These assays are crucial for characterizing its potential as a therapeutic agent. revvity.com

The principle of this technique involves a radioactively labeled ligand (radioligand) that is known to bind to a specific receptor. The assay measures the ability of the test compound (in this case, this compound) to displace the radioligand from the receptor. This competition is used to calculate the inhibition constant (Ki), which indicates the affinity of the compound for the receptor. revvity.com A lower Ki value signifies a higher binding affinity.

Research has shown that N-alkyl-2-methoxy-11-hydroxynoraporphines exhibit varying affinities for dopamine (B1211576) D1 and D2 receptors. nih.gov For example, the N-methyl analog, (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine, was found to have a Ki of 46 nM for D1 receptors and 235 nM for D2 receptors in rat forebrain tissue. nih.govidrblab.net In contrast, the N-n-propyl analog showed much higher affinity and selectivity for D2 receptors (Ki = 44 nM) over D1 receptors (Ki = 1690 nM). nih.govacs.org Such studies are vital for establishing the structure-activity relationships that define the compound's selectivity and potency at different receptor subtypes. nih.gov Some aporphines have also been investigated for their affinity at serotonin (B10506) (5-HT) receptors. nih.govresearchgate.net

Table 3: Dopamine Receptor Binding Affinities for N-Alkyl-2-methoxy-11-hydroxynoraporphine Analogs

| Compound | Dopamine D1 Receptor Ki (nM) | Dopamine D2 Receptor Ki (nM) |

|---|---|---|

| (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine | 46 nih.govidrblab.net | 235 nih.gov |

| (R)-(-)-N-ethyl-2-methoxy-11-hydroxynoraporphine | 130 nih.gov | 130 nih.gov |

| (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine | 1690 nih.govacs.org | 44 nih.govacs.org |

Source: Data from studies on rat forebrain tissue. nih.govidrblab.netacs.org

Imaging Ligand Development (e.g., PET, SPECT)

The unique affinity of this compound and its analogs for dopamine receptors has made its chemical structure a promising scaffold for the development of radiolabeled imaging ligands. researchgate.net These ligands are designed for use in non-invasive imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), which are crucial tools for visualizing and understanding neurochemical processes in the living brain. nih.gov The primary goal is to create tracers that can selectively bind to specific targets, such as dopamine D2 receptors, allowing for the diagnosis and monitoring of dopamine-related disorders, including Parkinson's disease. google.comamazonaws.com

The development of these imaging agents focuses on modifying the this compound structure to incorporate a radioisotope while retaining high affinity and selectivity for the target receptor. google.com Aporphine alkaloids, in general, are recognized for their potential in developing PET and SPECT radiotracers for brain imaging due to their interactions with dopamine and serotonin receptors. researchgate.net

Single Photon Emission Computed Tomography (SPECT)

Derivatives of 2-alkoxy-11-hydroxyaporphine have been identified as suitable candidates for SPECT imaging. google.com Research has shown that these compounds can be labeled with Iodine-123 (¹²³I), a common radioisotope for SPECT, to image dopamine D2 receptors in their high-affinity state (D2high). google.com The high-affinity state is considered the functional state of the receptor, and imaging it can provide valuable insights into the pathophysiology of neurological conditions. google.com The specific binding of a ¹²³I-labeled 2-alkoxy-11-hydroxyaporphine derivative in different brain regions would correlate with the density of D2high receptors in those areas. google.com

Positron Emission Tomography (PET)